1,1'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dipiperidine
Overview
Description
1,1'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dipiperidine is a useful research compound. Its molecular formula is C22H26N2O5S2 and its molecular weight is 462.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.12831428 g/mol and the complexity rating of the compound is 768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimycobacterial Agents
- Dibenzo[b,d]furan derivatives have been explored for their antimycobacterial activity against Mycobacterium tuberculosis. Novel dibenzo[b,d]furan-1,2,3-triazole conjugates showed promising leads as antitubercular agents, with some derivatives exhibiting low cytotoxicity and significant inhibition of Mycobacterium tuberculosis H37Rv, suggesting potential for treating tuberculosis (Yempala et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
- Research on dibenzo[b,d]furan derivatives has extended into the development of materials for red phosphorescent organic light-emitting diodes (OLEDs). These derivatives have been designed to possess suitable triplet energies, contributing to enhanced external quantum efficiency in OLEDs, demonstrating their application in advanced display and lighting technologies (Liu et al., 2016).
High-Performance Phosphorescent OLEDs
- The application of asymmetrically difunctionalized dibenzo[b,d]furan in high-performance blue phosphorescent OLEDs has been investigated. These materials were found to possess high thermal stability and triplet energies, contributing to low turn-on voltages and high efficiencies in OLED devices, highlighting their potential in improving device performance (Hong et al., 2020).
Anti-Diabetic Agents
- Novel dibenzo[b,d]furan carboxylic acid derivatives have been synthesized and evaluated for their potential as anti-diabetic agents by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B). Some compounds showed significant reduction in blood glucose and plasma cholesterol levels in animal models, indicating their application in diabetes management (Lakshminarayana et al., 2010).
Metallomacrocycles
- Dibenzo[b,d]furan-based ligands have been used to create unique metallomacrocycles, demonstrating the compound's utility in the field of supramolecular chemistry. These macrocycles could find applications in catalysis, molecular recognition, or as part of molecular machines (Wu et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-(8-piperidin-1-ylsulfonyldibenzofuran-2-yl)sulfonylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S2/c25-30(26,23-11-3-1-4-12-23)17-7-9-21-19(15-17)20-16-18(8-10-22(20)29-21)31(27,28)24-13-5-2-6-14-24/h7-10,15-16H,1-6,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHAUHPKUUBKFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)N5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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